Sodium bromoacetate is classified as a sodium salt of bromoacetic acid and is represented by the molecular formula . Its CAS number is 1068-52-6. The compound is known for its utility as a bromination reagent in organic synthesis, allowing for the introduction of halogen atoms into various organic molecules .
Sodium bromoacetate can be synthesized through several methods:
The molecular structure of sodium bromoacetate features a bromo substituent on the acetate group. Key structural data includes:
The compound's structure allows it to participate in various nucleophilic substitution reactions due to the reactivity of the bromine atom .
Sodium bromoacetate undergoes several important chemical reactions:
The mechanism of action for sodium bromoacetate primarily involves its role as a bromination agent. The highly reactive bromine atom facilitates nucleophilic substitution reactions, enabling the introduction of bromine into organic substrates. This property is exploited in synthetic organic chemistry to modify chemical structures and enhance reactivity .
Sodium bromoacetate possesses several notable physical and chemical properties:
Property | Value |
---|---|
Molecular Weight | 161.94 g/mol |
Melting Point | >300 °C |
Water Solubility | Soluble |
Toxicity | Toxic if swallowed |
Sodium bromoacetate has diverse scientific applications:
The foundation for sodium bromoacetate production lies in synthesizing bromoacetic acid precursors. Early 20th-century methods employed direct halogenation of acetic acid under harsh conditions. In one approach, glacial acetic acid was combined with acetic anhydride and a catalytic amount of pyridine (0.5–1% v/v), followed by controlled addition of liquid bromine (360 ml, 7.03 moles per liter of acetic acid) at reflux temperatures. This method, documented by Natelson and Gottfried, yielded 845–895 g of crude bromoacetic acid per liter of acetic acid after aqueous workup and vacuum distillation (35 mm Hg). The process required meticulous temperature control to minimize dihalogenation byproducts [8].
Alternative pathways exploited halogen-exchange reactions, where chloroacetic acid underwent nucleophilic substitution with hydrogen bromide at elevated temperatures. However, this route faced limitations due to equilibrium constraints and corrosion issues. A radical-based method used sulfur or red phosphorus catalysts (1–5 wt%) to generate in situ brominating agents. For example, a mixture of acetic acid (1 L), sulfur (200 g), and bromine (110% stoichiometric excess) reacted at 150°C to yield bromoacetic acid at ~90% efficiency. This approach, while effective, produced hazardous hydrogen bromide off-gases requiring scrubbing [5] [8].
Table 1: Historical Methods for Bromoacetic Acid Synthesis
Method | Catalyst/Additive | Reaction Conditions | Yield | Key Limitations |
---|---|---|---|---|
Acetic acid bromination | Pyridine (0.5–1% v/v) | Reflux, 2.5 hours | 80–85% | Bromine handling hazards |
Halogen exchange | HBr gas | High pressure, >100°C | 60–70% | Corrosion, equilibrium limitations |
Radical bromination | Sulfur (200 g/L) | 150°C, sealed system | ~90% | HBr off-gas management |
Conversion of bromoacetic acid to its sodium salt involves esterification followed by saponification or direct neutralization. The esterification route employs ethanol (610 ml, 9.9 moles) and benzene (950 ml) as an azeotroping agent, catalyzed by concentrated sulfuric acid (1.5 ml). This Dean-Stark assembly facilitates water removal, achieving near-quantitative conversion to ethyl bromoacetate within 2–3 hours. Subsequent alkaline hydrolysis with sodium hydroxide yields sodium bromoacetate after solvent stripping and crystallization [8].
Direct neutralization bypasses ester intermediates. Bromoacetic acid is reacted with stoichiometric sodium carbonate or sodium hydroxide in aqueous or alcoholic media. Critical to this approach is pH control (maintained at 7.0–7.5) to prevent esterification or degradation. Recent advances employ heterogeneous catalysts to improve efficiency:
Table 2: Catalytic Esterification Systems for Bromoacetate Synthesis
Catalyst | Reaction Medium | Temperature | Time | Yield | Advantages |
---|---|---|---|---|---|
Polystyrene-DMAP (0.05–2%) | Solvent-free | 80–100°C | 1–2 h | 90–95% | Recyclable, no auxiliary base |
DBSA surfactant | Water | Reflux | 3–5 h | 85–88% | Avoids organic solvents |
Biphenol-phosphoric acid | Toluene | 100°C | 24–48 h | >95% | Equimolar substrates, no dehydrant |
Sodium bromoacetate undergoes thermally induced solid-state polymerization above 120°C, forming polyglycolide and sodium bromide. This reaction was mechanistically elucidated using in situ 23Na and 13C solid-state NMR spectroscopy. Studies at 120–140°C with 5–25 minute time resolution revealed:
The polymerization proceeds via a concerted ring-opening mechanism where adjacent molecules align to form glycolide intermediates. NMR data confirmed the absence of solvent or melt phases, with reactivity governed by crystal lattice strain and halogen electronegativity. Bromoacetate’s lower activation energy (∼15 kJ/mol less than chloroacetate) correlates with its faster polymerization kinetics [3].
Scalable sodium bromoacetate manufacturing requires optimization of crystallization, energy efficiency, and byproduct management:
Economic analyses of analogous sodium sulfate production reveal critical parameters: coolant temperature (-10°C), bittern concentration (208 g/L SO₄²⁻), and centrifugal washing reduce residual moisture to <3% while maintaining 97% purity. These metrics directly inform sodium bromoacetate plant design, with projected yields of 780–820 kg per ton of bromoacetic acid input at commercial scale [9].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: